2-(2-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole
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Overview
Description
2-(2-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both bromophenyl and naphthyl groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 2-(2-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-bromobenzohydrazide with 1-naphthyl carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the oxadiazole ring.
Chemical Reactions Analysis
2-(2-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form biaryl or diaryl compounds.
Scientific Research Applications
2-(2-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific enzymes or receptors, leading to the inhibition of microbial growth or cancer cell proliferation. The presence of the oxadiazole ring and the bromophenyl group allows it to form hydrogen bonds and hydrophobic interactions with biological targets, modulating their activity.
Comparison with Similar Compounds
2-(2-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives such as:
2-(2-Chlorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
2-(2-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole: Similar structure but with a different naphthyl substitution, which can influence its photophysical properties and applications in materials science.
Properties
CAS No. |
7255-71-2 |
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Molecular Formula |
C18H11BrN2O |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H11BrN2O/c19-16-11-4-3-9-15(16)18-21-20-17(22-18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |
InChI Key |
PZJMLWROMOZPRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC=CC=C4Br |
Origin of Product |
United States |
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